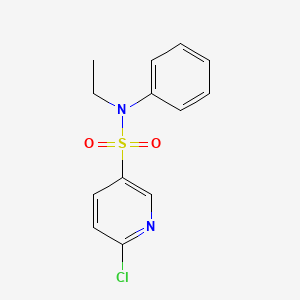

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide

Descripción

Propiedades

IUPAC Name |

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2S/c1-2-16(11-6-4-3-5-7-11)19(17,18)12-8-9-13(14)15-10-12/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBNYAVEICJOTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101332568 | |

| Record name | 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831448 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

554438-93-6 | |

| Record name | 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101332568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with N-ethyl-N-phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Research indicates that 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide exhibits potential antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics .

- Anticancer Properties : Preliminary investigations suggest that the compound may possess anticancer activity. It has been studied for its ability to inhibit tumor cell proliferation in vitro, particularly in human cancer cell lines .

2. Biological Studies

- Enzyme Inhibition : The sulfonamide group in the compound can mimic natural substrates, potentially inhibiting specific enzymes involved in metabolic pathways. This mechanism is crucial for its therapeutic applications .

- Targeted Drug Delivery : The compound's structure allows for modifications that can enhance its delivery to specific tissues or cells, improving therapeutic outcomes in targeted therapies .

3. Synthesis of Complex Molecules

- Building Block for Synthesis : It serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide and its analogs:

Structural and Functional Analysis

- Substituent Effects on Bioactivity: The pyridin-4-ylmethyl group in 6-chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide introduces hydrogen-bonding capability, which may enhance interactions with microbial targets. The 3-fluorophenyl substituent in the analog from adds electronegativity, which could modulate electronic properties of the sulfonamide moiety, affecting receptor binding.

Chlorine Position :

All compounds share a 6-chloro substituent on the pyridine ring, suggesting its critical role in maintaining structural integrity or target binding. Chlorine’s electron-withdrawing nature may stabilize the sulfonamide group or influence aromatic π-π stacking interactions.Physicochemical Implications :

- Lipophilicity : The ethyl-phenyl substituents in the target compound may confer higher logP values compared to analogs with polar pyridinyl or fluorophenyl groups, impacting solubility and absorption.

- Steric Effects : Bulky substituents like phenyl or 4-methylphenyl may hinder interactions with sterically sensitive targets but improve resistance to enzymatic degradation .

Inferred Pharmacological Profiles

While direct data for this compound is unavailable, analogs suggest:

- Antimicrobial Potential: Pyridine sulfonamides with polar substituents (e.g., pyridin-4-ylmethyl) show antimicrobial activity . The target compound’s lipophilic profile may extend its spectrum to Gram-negative bacteria with thicker membranes.

- Metabolic Stability : The ethyl-phenyl groups could reduce hepatic clearance compared to methyl or fluorophenyl analogs, prolonging half-life .

Actividad Biológica

6-Chloro-N-ethyl-N-phenylpyridine-3-sulfonamide is a synthetic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides an overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C13H13ClN2O2S

- Molecular Weight : 296.77 g/mol

- CAS Number : 554438-93-6

The compound features a pyridine ring substituted with a sulfonamide group, which is known for its ability to interact with various biological targets. The presence of chlorine and ethyl groups enhances its reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by mimicking the structure of natural substrates. This inhibition disrupts various biochemical pathways, which can lead to therapeutic effects such as:

- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, possibly through inhibition of folate synthesis pathways.

- Anticancer Activity : It may induce apoptosis in cancer cells by interfering with cell signaling pathways.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) for various strains are summarized in the table below:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 2.18 |

| Escherichia coli | 3.08 |

| Candida albicans | 4.00 |

| Bacillus subtilis | 2.50 |

These results indicate that the compound is more effective than standard antibiotics like norfloxacin and fluconazole .

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer Cells

- Lung Cancer Cells

The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through caspase activation and modulation of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the sulfonamide group can significantly affect biological activity. For instance:

- Substituting the Chlorine Atom : Different halogens or alkyl groups can enhance or reduce antimicrobial efficacy.

- Varying the Ethyl Group : Changing the ethyl group to other alkyl chains alters the lipophilicity and cellular uptake, impacting overall activity .

Case Studies

-

Antimicrobial Efficacy Study :

A recent study evaluated the antimicrobial properties of several pyridine derivatives, including this compound. The results showed that this compound had superior activity against Gram-positive bacteria compared to other derivatives tested . -

Cancer Cell Line Study :

In a study involving human cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutics. The study highlighted its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What are the common synthetic routes for 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sulfonylation of pyridine derivatives using sulfonyl chlorides. For example, a related compound (pyridine-3-sulfonamide) was synthesized by reacting pyridine-3-sulfonyl chloride with amines under mild conditions (room temperature) due to the instability of sulfonyl chloride intermediates . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

- Temperature control : Elevated temperatures may degrade intermediates, while low temperatures reduce reaction rates.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

A comparative table of reaction conditions from literature:

| Reaction Step | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Sulfonylation | RT, DMF, 12h | 72 | 98 | |

| Amine coupling | 60°C, THF, 24h | 65 | 95 |

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding in pyridine sulfonamides) .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of pyridine protons due to electron-withdrawing sulfonamide groups) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What solubility and stability challenges arise during experimental handling?

Methodological Answer:

- Solubility : Limited in polar solvents due to the aromatic phenyl and pyridine groups. Use DMSO or DMF for dissolution .

- Stability : Hydrolytically sensitive under acidic/basic conditions. Store at –20°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 2 factorial design evaluates variables like temperature, solvent ratio, and catalyst loading. For example:

- Variables : Temperature (40–80°C), solvent (DMF:THF ratio), and reaction time.

- Response surface methodology (RSM) identifies optimal conditions for maximizing yield while minimizing impurities .

Case Study : A similar sulfonamide synthesis achieved 88% yield using RSM-optimized conditions (DMF:THF = 3:1, 60°C, 18h) .

Q. What computational tools predict the reactivity of this compound in catalytic or inhibitory applications?

Methodological Answer:

Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray) for structural validation?

Methodological Answer:

Q. What green chemistry approaches reduce waste in its synthesis?

Methodological Answer:

Q. How does substituent variation (e.g., chloro vs. trifluoromethyl) impact biological activity?

Methodological Answer:

Q. What reactor designs improve scalability for gram-to-kilogram production?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.